![molecular formula C8H12O5S B13175615 (5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)
(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Furan Ring: The initial step involves the formation of the furan ring, which can be achieved through cyclization reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group is added via nucleophilic substitution reactions, using ethylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a more saturated compound.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility makes it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-5-[(1R)-2-(Methylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
- (5R)-5-[(1R)-2-(Propylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
Uniqueness
The unique combination of hydroxyl and ethylsulfanyl groups in (5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one sets it apart from similar compounds. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H12O5S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-2-ethylsulfanyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O5S/c1-2-14-3-4(9)7-5(10)6(11)8(12)13-7/h4,7,9-11H,2-3H2,1H3/t4-,7+/m0/s1 |
Clé InChI |
BTOGYGHHAXFYGT-MHTLYPKNSA-N |
SMILES isomérique |
CCSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
SMILES canonique |
CCSCC(C1C(=C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)


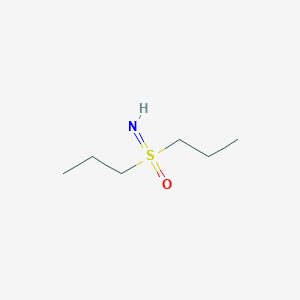
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
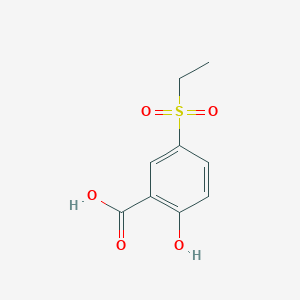

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
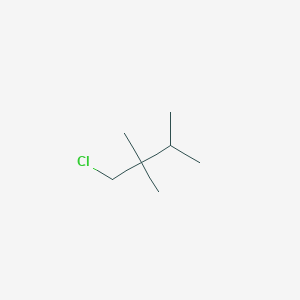
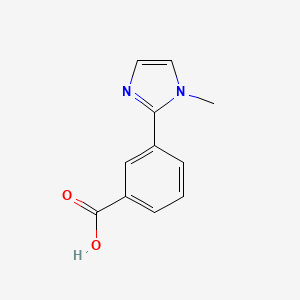
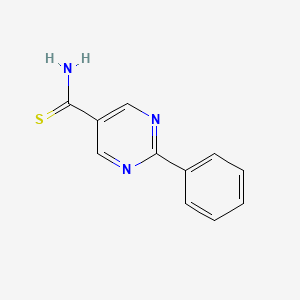

![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
